molecular formula C17H20N4O3S B10992281 N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10992281
M. Wt: 360.4 g/mol
InChI Key: SSCMLKOPRDAPAY-UHFFFAOYSA-N
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Description

N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a synthetic compound designed for research applications. Its molecular structure incorporates both a 4,5-dimethylthiazole unit and a morpholine-4-carboxamide group, which are bioisosteres known to enhance pharmacokinetic properties and contribute to diverse pharmacological activities . The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently investigated for its potential in drug discovery . Compounds featuring this structure have been explored as ligands for various biological targets. Research on analogous structures has indicated potential activity as cannabinoid receptor ligands, which are relevant to the study of pain, inflammation, and metabolic disorders . Furthermore, similar molecules have been studied for their antiproliferative effects and their role as inhibitors of specific enzymes or protein-protein interactions in oncology research, such as targeting the Nek2/Hec1 pathway or HSET/KIFC1 to induce multipolar mitotic spindles in centrosome-amplified cancer cells . The specific mechanism of action for this compound is a subject for further investigation, but its design suggests potential for interacting with enzyme active sites, as demonstrated by molecular docking studies performed on structurally related molecules . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C17H20N4O3S/c1-11-12(2)25-16(18-11)20-15(22)13-3-5-14(6-4-13)19-17(23)21-7-9-24-10-8-21/h3-6H,7-10H2,1-2H3,(H,19,23)(H,18,20,22)

InChI Key

SSCMLKOPRDAPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene scaffold is synthesized using β-keto ester derivatives and thiourea. A typical procedure involves:

  • Reacting ethyl acetoacetate (β-keto ester) with thiourea in the presence of iodine as a cyclizing agent.

  • Heating the mixture at 80–90°C in ethanol for 6–8 hours to form 4,5-dimethyl-1,3-thiazol-2(3H)-imine.

Reaction Conditions:

ComponentQuantitySolventTemperatureTime
Ethyl acetoacetate10 mmolEthanol80°C6 hr
Thiourea12 mmolEthanol80°C6 hr
Iodine0.5 eqEthanol80°C6 hr

The product is isolated by precipitation upon cooling, yielding 68–72% of the thiazole intermediate.

Functionalization of the Thiazole Ring

Carbamoyl Group Introduction

The thiazole imine is converted to the carbamoyl derivative via reaction with 4-isocyanatophenyl morpholine-4-carboxamide. Key steps include:

  • Activation of the thiazole nitrogen using trimethylsilyl chloride (TMSCl) in dichloromethane.

  • Nucleophilic substitution with 4-isocyanatophenyl morpholine-4-carboxamide at 0–5°C for 2 hours.

Critical Parameters:

  • Excess TMSCl (1.2 eq) ensures complete activation.

  • Low temperatures prevent side reactions such as isomerization of the thiazole ring.

Synthesis of the Morpholine Carboxamide Moiety

Preparation of 4-Aminophenyl Morpholine-4-carboxamide

The morpholine carboxamide is synthesized via a two-step process:

  • Morpholine-4-carbonyl chloride formation by treating morpholine with phosgene (COCl₂) in dry toluene.

  • Reaction with 4-aminophenol in the presence of triethylamine (TEA) as a base.

Reaction Scheme:
Morpholine+COCl2Morpholine-4-carbonyl chloride\text{Morpholine} + \text{COCl}_2 \rightarrow \text{Morpholine-4-carbonyl chloride}
Morpholine-4-carbonyl chloride+4-AminophenolTEA4-Aminophenyl morpholine-4-carboxamide\text{Morpholine-4-carbonyl chloride} + \text{4-Aminophenol} \xrightarrow{\text{TEA}} \text{4-Aminophenyl morpholine-4-carboxamide}

Yield: 85–90% after recrystallization from ethyl acetate.

Coupling of Intermediates

Amide Bond Formation

The final step involves coupling the thiazole carbamate and morpholine carboxamide using a carbodiimide coupling agent:

  • EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in anhydrous DMF.

  • Reaction stirred at room temperature for 12–16 hours under nitrogen.

Optimization Data:

Coupling AgentSolventTemperatureYield (%)Purity (%)
EDC.HCl/HOBtDMF25°C7898.5
DCC/DMAPTHF0°C6597.2

EDC.HCl affords higher yields due to superior activation of the carboxylate intermediate.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and coupling byproducts.

Recrystallization

Further purification is achieved by recrystallization from a mixture of methanol and water (4:1), yielding white crystalline solid.

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 6H, CH₃), 3.45–3.62 (m, 8H, morpholine), 7.32–7.89 (m, 4H, aromatic).

  • HRMS (ESI): m/z calcd for C₁₇H₂₀N₄O₃S [M+H]⁺: 361.1331; found: 361.1329.

Side Reactions and Mitigation Strategies

Isomerization of the Thiazole Ring

The (2E)-configuration is critical for biological activity. Prolonged heating or acidic conditions promote isomerization to the (2Z)-form. Mitigation includes:

  • Conducting reactions at temperatures ≤50°C.

  • Using buffered conditions (pH 6–7) during coupling.

Morpholine Ring Oxidation

Trace oxidation to morpholine N-oxide is minimized by:

  • Conducting reactions under inert atmosphere.

  • Adding antioxidants like L-ascorbic acid (0.1 eq).

Scale-Up Considerations

Solvent Selection

  • DMF is replaced with 2-methyltetrahydrofuran (2-MeTHF) in large-scale batches due to lower toxicity and easier recycling.

Continuous Flow Synthesis

Patent literature describes a continuous flow system for the coupling step, reducing reaction time from 16 hours to 45 minutes and improving yield to 82%.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost (USD/g)
Classical stepwise55298.5120
Continuous flow coupling46899.195

Continuous flow methods offer superior efficiency and cost-effectiveness for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole or morpholine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: The compound is used in the development of new materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is known to interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamides with Varied Substituents

  • A-836,339 (Tetramethylcyclopropane-thiazole carboxamide): A-836,339 shares a thiazole-carboxamide backbone but differs in substituents. Its thiazole ring is linked to a tetramethylcyclopropane group and a methoxyethyl chain, conferring synthetic cannabinoid receptor activity. In contrast, the target compound’s 4,5-dimethyl-thiazole and morpholine-carboxamide groups may alter solubility and target specificity. A-836,339 is classified as a Schedule I controlled substance, highlighting regulatory scrutiny for thiazole carboxamides .
  • N-(4-Chloro-5-isopropyl-3-methyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide (17k) :
    This compound () replaces the morpholine-carboxamide with a nitrobenzenesulfonamide group. Sulfonamide substituents typically enhance metabolic stability but may reduce bioavailability compared to carboxamides. The chloro and isopropyl groups on the thiazole could increase lipophilicity, contrasting with the target compound’s dimethyl substitution .

Morpholine-4-Carboxamide Derivatives

  • β-Lactam-Morpholine Hybrids (2a–2e): Compounds 2a–2e () integrate a β-lactam ring with morpholine-carboxamide. For example, 2a (melting point 194–196°C) has a 4-methoxyphenyl-β-lactam core. The morpholine group in both cases enhances water solubility .
  • N-Phenylmorpholine-4-carboxamide: This simpler analog () lacks the thiazole-carbamoylphenyl group. Its CAS number (4559-92-6) and synonyms (e.g., Morpholine-N-carboxanilide) are well-documented.

Cytotoxicity and Assay Relevance

While the target compound’s cytotoxicity data are absent, details the sulforhodamine B (SRB) assay, widely used for anticancer drug screening. Related thiazole-carboxamides (e.g., A-836,339) may exhibit cytotoxicity via receptor modulation, but structural differences necessitate direct testing for the target compound .

Data Tables

Table 1: Structural and Physical Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Biological Relevance
Target Compound Thiazole-carboxamide 4,5-dimethyl-thiazole, morpholine N/A Hypothesized kinase inhibition
A-836,339 () Thiazole-carboxamide Methoxyethyl, tetramethylcyclopropane N/A Synthetic cannabinoid
2a (β-Lactam-morpholine, ) β-Lactam 4-Methoxyphenyl, morpholine 194–196 Antibiotic potential
17k () Thiazole-sulfonamide 4-Chloro, 5-isopropyl N/A Metabolic stability

Biological Activity

N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
InChI Key BILJXSYJMWDRFP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial and antifungal activities . The thiazole ring structure is essential for these properties, as it has been shown to inhibit various bacterial strains and fungi effectively. For instance, studies have demonstrated that related thiazole compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Effects

The compound has also been explored for its anticancer potential . In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar thiazole structures have been reported to induce cytotoxic effects in various cancer cell lines by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

A notable study highlighted the compound's ability to inhibit the activity of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to increased multipolarity in cancer cells, which can result in cell death due to aberrant mitotic spindle formation .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.
  • Induction of Apoptosis: It promotes programmed cell death in malignant cells through various signaling pathways.
  • Disruption of Cellular Metabolism: By affecting mitochondrial function and increasing oxidative stress within cells.

Case Studies

  • Antiviral Activity: A study focused on thiazole derivatives demonstrated their efficacy against viral infections by inhibiting viral polymerases. The IC50 values for some derivatives were reported as low as 0.26 μM against HCV NS5B polymerase .
  • Cytotoxicity in Cancer Models: In a laboratory setting, the compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with a detailed analysis revealing a mechanism involving ROS generation and mitochondrial disruption .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, typically starting with the coupling of a morpholine-4-carboxamide moiety to a substituted thiazole derivative. Key steps include:

  • Condensation reactions under controlled temperatures (60–80°C) in solvents like ethanol or dichloromethane.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product. Yield optimization requires precise stoichiometric ratios, anhydrous conditions for moisture-sensitive intermediates, and inert atmospheres (N₂/Ar) for oxidation-prone steps .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹).
  • NMR : ¹H NMR reveals proton environments (e.g., morpholine CH₂ at δ 3.6–3.8 ppm; thiazole aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms carboxamide (C=O at ~170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ peaks). Cross-validate experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets, and what are the limitations?

  • Methodology : Use software like AutoDock Vina or Schrödinger Suite. Prepare the target protein (PDB structure) and ligand (optimized geometry with tools like Gaussian). Define binding pockets and grid parameters (e.g., 20 ų box).
  • Limitations : Static protein models ignore flexibility; solvation/entropy effects are often approximated. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) or cellular assays (e.g., luciferase reporters) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Assess bioavailability via plasma stability assays (e.g., LC-MS quantification over 24 hours).
  • Metabolite Identification : Use liver microsomes or hepatocytes to detect degradation products.
  • Formulation Adjustments : Improve solubility with PEGylation or lipid-based nano-carriers. Cross-correlate with target engagement assays (e.g., Western blot for downstream protein modulation) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the thiazole ring, methyl/methoxy groups on the morpholine) to modulate electronic or steric effects.
  • Activity Testing : Use enzyme inhibition assays (IC₅₀ determination) or cell viability assays (e.g., MTT for cytotoxicity).
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity trends .

Data Contradiction Analysis

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?

  • Reproducibility Checks : Verify reaction conditions (solvent purity, temperature gradients).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with literature data for analogous compounds (e.g., morpholine-thiazole hybrids) .

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure specificity?

  • Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled/irrelevant compounds.
  • Positive Controls : Include known inhibitors/agonists of the target pathway.
  • Off-Target Screening : Test against related enzymes/receptors (e.g., kinase panels) to assess selectivity .

Methodological Resources

  • Synthesis Protocols : .
  • Characterization Tools : .
  • Computational Modeling : .
  • Biological Assays : .

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